2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid typically involves the reaction of 4-benzylpiperidine with phenylacetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
2-Benzylpiperidine: Another similar compound with potential pharmacological activity.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid is unique due to its specific structural features and potential applications. Its combination of a piperidine ring with a phenylacetic acid moiety provides a versatile scaffold for the development of new chemical entities with diverse biological activities.
Properties
Molecular Formula |
C20H23NO2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C20H23NO2/c22-20(23)19(18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1-10,17,19H,11-15H2,(H,22,23) |
InChI Key |
OTVJXTAAEKIZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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